molecular formula C23H26ClF2N5O B1665810 ATC 0175 hydrochloride CAS No. 510733-97-8

ATC 0175 hydrochloride

Cat. No. B1665810
M. Wt: 461.9 g/mol
InChI Key: HUUPKFUYSQNNLO-FAESNJTISA-N
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Description

ATC 0175 hydrochloride is a potent, selective, and orally active antagonist of the melanin-concentrating hormone receptor 1 (MCH1) with an IC50 of 13 nM for MCH1 . It also has affinity for 5-HT2B and 5-HT1A receptors with IC50 of 9.66 nM and 16.9 nM respectively .


Molecular Structure Analysis

The IUPAC name for ATC 0175 hydrochloride is N - [ cis -4- ( [4- (dimethylamino)quinazolin-2-yl]amino)cyclohexyl]-3,4-difluorobenzamide . The molecular formula is C23H25F2N5O and the molar mass is 425.484 g·mol −1 .


Chemical Reactions Analysis

ATC 0175 hydrochloride is a noncompetitive antagonist at MCH1Rs, as indicated by the receptor binding and the functional assay (MCH-induced increase in [Ca2+]) .

Scientific Research Applications

ATC 0175 hydrochloride is a potent, selective, and orally active melanin-concentrating hormone receptor 1 (MCH 1) antagonist . It exhibits anxiolytic and antidepressant activity in rodents . It also displays affinity for 5-HT 2B and 5-HT 1A receptors .

Future Directions

While ATC 0175 hydrochloride has shown promising results in animal studies, more research is needed to fully understand its potential applications and long-term effects .

properties

IUPAC Name

N-[4-[[4-(dimethylamino)quinazolin-2-yl]amino]cyclohexyl]-3,4-difluorobenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F2N5O.ClH/c1-30(2)21-17-5-3-4-6-20(17)28-23(29-21)27-16-10-8-15(9-11-16)26-22(31)14-7-12-18(24)19(25)13-14;/h3-7,12-13,15-16H,8-11H2,1-2H3,(H,26,31)(H,27,28,29);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUPKFUYSQNNLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC2=CC=CC=C21)NC3CCC(CC3)NC(=O)C4=CC(=C(C=C4)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClF2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101028549
Record name Benzamide, N-(cis-4-((4-(dimethylamino)-2-quinazolinyl)amino)cyclohexyl)-3,4-difluoro-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101028549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamide, N-(cis-4-((4-(dimethylamino)-2-quinazolinyl)amino)cyclohexyl)-3,4-difluoro-, monohydrochloride

CAS RN

510733-97-8
Record name ATC-0175
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0510733978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N-(cis-4-((4-(dimethylamino)-2-quinazolinyl)amino)cyclohexyl)-3,4-difluoro-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101028549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ATC 0175
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ATC-0175
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4359628TE8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NM Barnes, JF Neumaier - Tocris Biosci Sci Rev Ser, 2011 - resources.tocris.com
Introduction 5-hydroxytryptamine (5-HT, serotonin) is an ancient biochemical manipulated through evolution to be utilized extensively throughout the animal and plant kingdoms. …
Number of citations: 46 resources.tocris.com

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